Botcinin C
Description
Properties
Molecular Formula |
C24H38O8 |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
[(2S,3R,4R,4aS,7S,8S,8aS)-8-acetyloxy-2,4,7,8a-tetramethyl-6-oxo-2,3,4,4a,7,8-hexahydropyrano[3,2-b]pyran-3-yl] (E,4S)-4-hydroxydec-2-enoate |
InChI |
InChI=1S/C24H38O8/c1-7-8-9-10-11-18(26)12-13-19(27)30-20-14(2)21-24(6,32-16(20)4)22(29-17(5)25)15(3)23(28)31-21/h12-16,18,20-22,26H,7-11H2,1-6H3/b13-12+/t14-,15+,16+,18+,20-,21+,22+,24+/m1/s1 |
InChI Key |
ZLZXAWHFKFHHNF-MLIBADTPSA-N |
Isomeric SMILES |
CCCCCC[C@@H](/C=C/C(=O)O[C@@H]1[C@H]([C@H]2[C@@]([C@H]([C@@H](C(=O)O2)C)OC(=O)C)(O[C@H]1C)C)C)O |
Canonical SMILES |
CCCCCCC(C=CC(=O)OC1C(C2C(C(C(C(=O)O2)C)OC(=O)C)(OC1C)C)C)O |
Synonyms |
botcinin C |
Origin of Product |
United States |
Scientific Research Applications
Agricultural Applications
Biocontrol Agent
Botcinin C exhibits significant antifungal properties, making it a promising candidate for biocontrol in agriculture. Research indicates that it can inhibit the growth of various plant pathogens, particularly those affecting crops. For instance, studies have shown that Botcinin C can effectively suppress the growth of Botrytis cinerea, which is notorious for causing gray mold in fruits and vegetables . Its application could lead to reduced reliance on synthetic fungicides, promoting sustainable agricultural practices.
Enhancement of Plant Resistance
In addition to its direct antifungal effects, Botcinin C has been observed to enhance the resistance of plants to pathogens. When applied to crops, it triggers systemic acquired resistance (SAR), leading to increased expression of defense-related genes. This mechanism not only helps in combating existing infections but also prepares plants for future pathogen attacks .
Pharmacological Applications
Potential Anticancer Properties
Recent studies have explored the anticancer potential of Botcinin C. Preliminary data suggest that it may induce apoptosis in cancer cells through the modulation of various signaling pathways. In vitro experiments have demonstrated that Botcinin C can inhibit cell proliferation in several cancer cell lines, indicating its potential as a lead compound for cancer therapy .
Antioxidant Activity
Botcinin C also exhibits antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases. Its ability to scavenge free radicals has been documented, suggesting its use in formulations aimed at improving skin health and preventing age-related damage .
Biochemical Research
Metabolomic Studies
Botcinin C serves as a valuable tool in metabolomic studies aimed at understanding fungal secondary metabolism. Its biosynthetic pathways have been elucidated through transcriptomic and mutagenesis approaches, providing insights into the genetic regulation of secondary metabolite production in fungi . This knowledge is crucial for biotechnological applications where enhanced production of desired metabolites is sought.
Synthesis and Structural Studies
The total synthesis of Botcinin C has been achieved through asymmetric synthesis techniques, allowing researchers to explore its structure-activity relationships further. These synthetic methodologies not only facilitate the production of Botcinin C but also enable the development of analogs with improved biological activities .
Case Studies and Research Findings
Chemical Reactions Analysis
2.1. Aldol Condensation
The Evans aldol reaction between oxazolidinone derivatives and methacrolein generated fragments with defined stereochemistry. For example:
-
Fragment A : Synthesized via anti-aldol reaction between (4S)-4-benzyl-2-oxazolidinone and methacrolein .
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Aldol reaction | TiCl₄, DCM | -78°C → RT | 78% |
| Oxidative cleavage | H₂O₂-LiOH | THF/H₂O | 85% |
2.2. SmI₂-Mediated Reformatsky Reaction
The lactone ring was formed via a stereoselective intramolecular Reformatsky reaction , which established the 3,4-cis or trans configuration depending on reaction conditions .
-
Substrate : Bromoester intermediate.
-
Reagent : SmI₂ (2 equiv).
-
Yield : 65–72% for trans-lactone.
2.3. Esterification and Alkene Metathesis
-
Esterification : Fragments A and B were coupled using MNBA (2-methyl-6-nitrobenzoic anhydride) and DMAP (4-dimethylaminopyridine) .
-
RCM : Grubbs’ catalyst (2nd generation) facilitated macrocyclization .
Data Table: Esterification Optimization :
| Catalyst | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| MNBA/DMAP | Toluene | 0 → 25 | 82% |
| DCC/DMAP | DCM | 25 | 45% |
Key Stability and Reactivity Findings
-
Translattonization : The nine-membered lactone of botcinin C is prone to intramolecular translactonization, forming γ-lactones under acidic or thermal conditions .
-
Acetylation : Selective acetylation at the C-3 hydroxyl group was achieved using acetic anhydride/pyridine (90% yield) .
| Condition | Result |
|---|---|
| pH 2 (HCl) | Rapid γ-lactone formation |
| 60°C (neat) | Partial decomposition |
Synthetic Derivatives and Bioactivity
Botcinin C derivatives were synthesized to probe structure-activity relationships:
-
C-3 Deacetylation : Treatment with K₂CO₃/MeOH yielded botcinin F, showing reduced antifungal activity .
-
Side-Chain Modifications : Alkyl chain truncation abolished activity against Magnaporthe grisea .
| Compound | MIC (μg/mL) |
|---|---|
| Botcinin C | 6.25 |
| Botcinin F | >50 |
Mechanistic Insights
Q & A
Q. What are the key structural and biosynthetic characteristics of Botcinin C, and how do they inform experimental design?
Botcinin C belongs to the botcinin family of polyketide-derived metabolites produced by Botrytis cinerea. Structural analogs like Botcinin A and B feature a polyketide backbone with acetyl starter units and malonate-derived chains, as shown via isotopic labeling (e.g., sodium [2-¹³C]malonate feeding experiments) . To design experiments, researchers should:
- Use NMR and mass spectrometry to confirm structural features.
- Reference biosynthetic pathways of related botcinins (e.g., botrylactones) for hypothesis generation.
- Include mutant strains (e.g., bcbot2Δ) to isolate Botcinin C production .
Q. How should researchers structure experiments to ensure reproducibility in Botcinin C synthesis?
Reproducibility requires detailed methodologies aligned with journal guidelines:
- Experimental Section : Document reagent sources, purity, concentrations, and synthesis steps (e.g., malonate feeding protocols) .
- Supporting Information : Provide raw NMR spectra, chromatograms, and mutant strain genotyping data .
- Statistical Reporting : Include uncertainties in yield calculations and replicate experiments (≥3 trials) .
What frameworks are recommended for formulating hypothesis-driven research questions on Botcinin C?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to define scope. Example:
- "How does the inactivation of polyketide synthase genes (Intervention) affect Botcinin C yield (Outcome) in B. cinerea (Population) compared to wild-type strains (Comparison)?" .
Advanced Research Questions
Q. What isotopic labeling strategies validate the biosynthetic pathway of Botcinin C?
Advanced techniques include:
- ¹³C/²H Labeling : Track acetate and malonate incorporation into the polyketide chain via NMR (e.g., enhanced signals at C-2, C-4, C-6 in Botcinin A/B ).
- Mutant Studies : Use B. cinerea mutants (e.g., bcbot2Δ) to block competing pathways and amplify Botcinin C production .
- Enzyme Inhibition : Apply inhibitors targeting specific polyketide synthases to isolate pathway intermediates.
Q. How can contradictions in phytotoxicity data for Botcinin C be resolved?
Contradictions may arise from variable experimental conditions (e.g., host plant species, fungal strain diversity). Mitigation strategies:
- Meta-Analysis : Compare datasets using standardized bioassay protocols (e.g., leaf disc necrosis assays) .
- Contradiction Mapping : List conflicting factors (e.g., environmental pH, metabolite synergies) and test their interactions .
- Genetic Controls : Use isogenic fungal strains to isolate Botcinin C-specific effects .
Q. What statistical methods address variability in Botcinin C yield measurements?
- Error Propagation : Calculate uncertainties in yield (%) from mass and volume measurements .
- ANOVA/Mixed Models : Account for batch effects (e.g., culture media variations) .
- Sensitivity Analysis : Identify variables (e.g., incubation temperature) with the strongest impact on yield .
Methodological Guidelines
Q. How should researchers present Botcinin C data in manuscripts to meet journal standards?
- Figures/Tables : Highlight isotopic labeling results (Table 2 in ) and dose-response curves. Avoid overcrowding structures; use 2–3 key compounds per graphic .
- Discussion : Contrast Botcinin C’s bioactivity with other phytotoxins (e.g., botrydial) and address study limitations (e.g., in vitro-to-in vivo extrapolation) .
- Reproducibility : Archive raw data in repositories like Zenodo and cite primary literature for replicated methods .
Q. What criteria ensure ethical compliance in Botcinin C research?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
